molecular formula C11H11Cl2NO4 B1245685 N-acetyldichloro-L-tyrosine CAS No. 20818-21-7

N-acetyldichloro-L-tyrosine

Cat. No.: B1245685
CAS No.: 20818-21-7
M. Wt: 292.11 g/mol
InChI Key: JXTXIPSILLOFNY-VIFPVBQESA-N
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Description

N-Acetyldichloro-L-tyrosine is a halogenated derivative of L-tyrosine, where acetyl groups and chlorine atoms are introduced at specific positions on the aromatic ring. The dichloro substitution likely occurs at the 3 and 5 positions of the tyrosine ring, similar to the diiodo variant. This modification enhances molecular weight, alters electronic properties, and may influence biological activity compared to non-halogenated counterparts.

Properties

CAS No.

20818-21-7

Molecular Formula

C11H11Cl2NO4

Molecular Weight

292.11 g/mol

IUPAC Name

(2S)-2-acetamido-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C11H11Cl2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1

InChI Key

JXTXIPSILLOFNY-VIFPVBQESA-N

SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Characteristics

Compound Molecular Formula Molecular Weight Substituents CAS Number
N-Acetyldichloro-L-tyrosine* C₁₁H₁₁Cl₂NO₄ ~316.12 Acetyl, 3,5-Cl N/A
N-Acetyl-L-tyrosine C₁₁H₁₃NO₄ 223.23 Acetyl 537-55-3
N-Acetyl-3,5-diiodo-L-tyrosine C₁₁H₁₁I₂NO₄ 467.03 Acetyl, 3,5-I N/A
N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester C₁₄H₁₅ClN₂O₆ ~342.73 Acetyl, 5-Cl, 3-NO₂, ethyl ester N/A

*Inferred based on structural analogs.

Key Observations:

  • Halogen Effects: Chlorine (atomic weight ~35.5) and iodine (~126.9) substitutions significantly increase molecular weight compared to the parent compound (N-acetyl-L-tyrosine). Dichloro substitution (~316.12 g/mol) is lighter than diiodo (~467.03 g/mol) but heavier than the non-halogenated form (223.23 g/mol) .
  • Solubility : N-Acetyl-L-tyrosine is water-soluble, whereas halogenation (e.g., diiodo or dichloro) reduces solubility due to increased hydrophobicity. The ethyl ester in the nitro-chloro derivative () further decreases polarity .
  • Stability : Halogens like chlorine and iodine may enhance stability against enzymatic degradation compared to unmodified tyrosine, as seen in pharmaceutical reference standards ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-acetyldichloro-L-tyrosine
Reactant of Route 2
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N-acetyldichloro-L-tyrosine

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